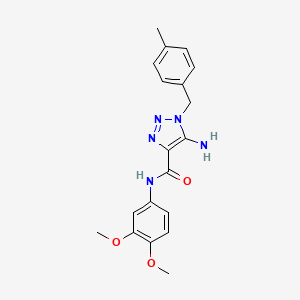
N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as DCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCQ belongs to the class of quinoxaline derivatives, which have shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
Antimicrobial and Anticancer Potential
Research indicates that derivatives of quinoxaline, similar to N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed significant activity against various microbial strains and cancer cell lines, suggesting their potential as lead compounds in drug discovery for treating infectious diseases and cancer (Mehta et al., 2019; Al-Suwaidan et al., 2016).
Neuroprotection and Antiviral Effects
A novel anilidoquinoline derivative, closely related in structure to the compound of interest, has been studied for its therapeutic efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro, offering insights into the potential neuroprotective applications of related compounds (Ghosh et al., 2008).
Molecular Docking and Design for Anticancer Agents
Molecular docking studies on similar quinoxalinyl acetamides have identified compounds with promising anticancer activity, indicating the role of such structures in the design of novel anticancer drugs. These studies demonstrate the molecular basis for the interaction of these compounds with biological targets, underscoring their potential in targeted therapy (Ahmed et al., 2018).
Antiplasmodial Properties
Compounds featuring a similar core structure have been evaluated for their in vitro antiplasmodial properties against Plasmodium falciparum. The research has highlighted the necessity of specific substituent patterns for biological activity, which provides valuable information for the design of antimalarial agents (Mphahlele et al., 2017).
Synthesis and Biological Evaluation as Anticonvulsant Agents
Further research has focused on the synthesis of quinoxaline derivatives for evaluation as anticonvulsant agents. These studies demonstrate the potential therapeutic applications of such compounds in the treatment of seizure disorders, providing a foundation for future pharmacological studies (Ibrahim et al., 2013).
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-9-4-3-7-12(15(9)18)20-14(22)8-13-16(23)21-11-6-2-1-5-10(11)19-13/h1-7,13,19H,8H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFDHAHZEHGAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2461359.png)
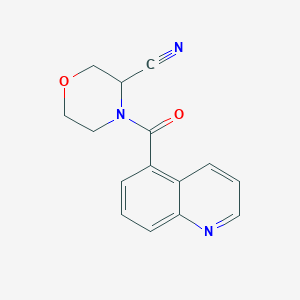
![N-(4-chlorophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2461363.png)
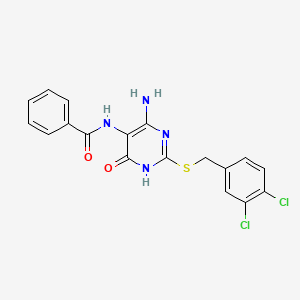

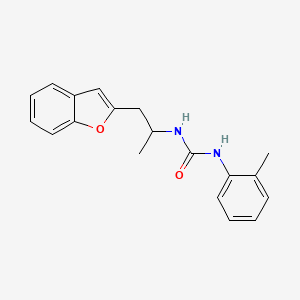
![2,5-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2461368.png)
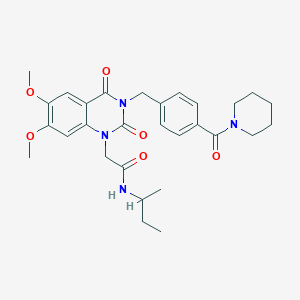
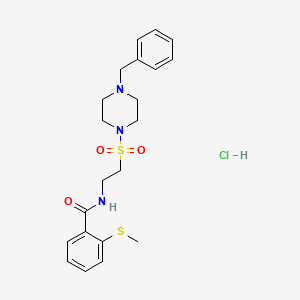
![4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2461371.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2461373.png)
![2-Chloro-N-[(4-methylthiadiazol-5-yl)methyl]propanamide](/img/structure/B2461374.png)

